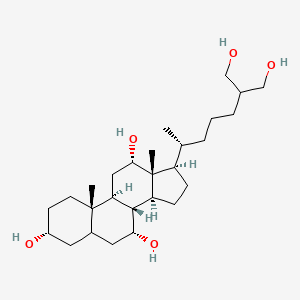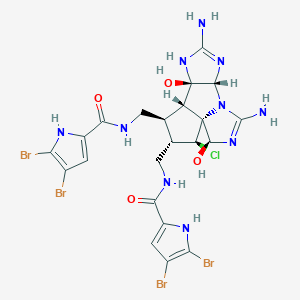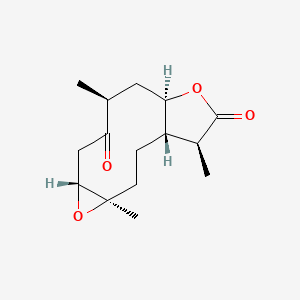
Ketopelenolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketopelenolide D is a natural product found in Artemisia arborescens with data available.
Scientific Research Applications
Structural Analysis and NMR Techniques
- Stereostructure Elucidation: Ketopelenolides, including Ketopelenolide D, isolated from great mugwort (Artemisia arborescens), have been studied for their stereostructure elucidation. The process involves chemical derivatization, NMR data analysis, molecular modeling, and quantum-mechanical calculations, highlighting the complexities in configuring medium-sized polyfunctionalized compounds (Fattorusso et al., 2008).
Pharmacological Research and Clinical Applications
- Antioxidant and Anti-inflammatory Pathways: The Keap1–Nrf2–ARE pathway, which plays a crucial role in the body's defense against oxidative and/or electrophilic stresses, is a potential target for pharmacological intervention. Research in this area can provide insights into the therapeutic applications of compounds like Ketopelenolide D, which might modulate this pathway (Lu et al., 2016).
Environmental and Toxicological Studies
- Drug Degradation and Environmental Impact: Studies focusing on the degradation of similar compounds in various environments, such as soil and water, can shed light on the environmental impact of Ketopelenolide D. These studies often explore the degradation kinetics and mechanisms, which are crucial for understanding the environmental fate of pharmaceutical compounds (Xu et al., 2009).
Advanced Material Science and Drug Delivery Systems
- Drug Release and Coating Technologies: Research in material science has explored the use of polymeric coatings for controlled drug release, which could be applicable to Ketopelenolide D. These studies involve the development of microporous and nanoporous films for drug encapsulation and release, highlighting the potential for innovative drug delivery systems (Berg et al., 2006).
Methodological Advances in Pharmaceutical Analysis
- Analytical Method Development: Techniques such as UPLC-MS/MS have been developed for the quantitative analysis of similar compounds, which could be adapted for Ketopelenolide D. These methods are essential for determining drug concentrations in various biological matrices, indicating their potential for clinical and pharmacological research (Tettey-Amlalo & Kanfer, 2009).
properties
Product Name |
Ketopelenolide D |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1S,4R,6R,9S,11R,14S)-4,9,14-trimethyl-5,12-dioxatricyclo[9.3.0.04,6]tetradecane-8,13-dione |
InChI |
InChI=1S/C15H22O4/c1-8-6-12-10(9(2)14(17)18-12)4-5-15(3)13(19-15)7-11(8)16/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12+,13+,15+/m0/s1 |
InChI Key |
WGXCGTITYIOZAU-FBURBDLBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H](CC[C@@]3([C@H](O3)CC1=O)C)[C@@H](C(=O)O2)C |
Canonical SMILES |
CC1CC2C(CCC3(C(O3)CC1=O)C)C(C(=O)O2)C |
synonyms |
ketopelenolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



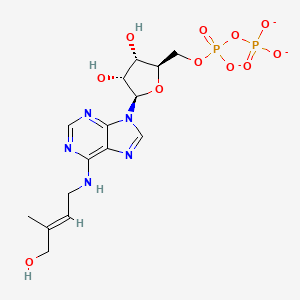

![(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263534.png)
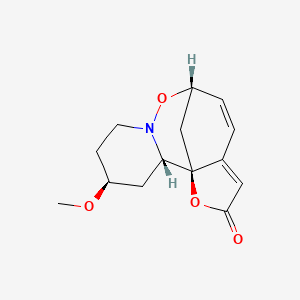




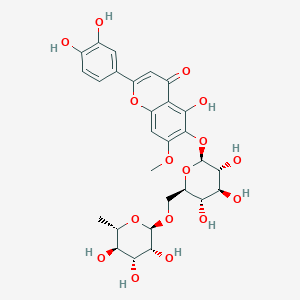


![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
